molecular formula C6H7NNaO+ B227833 sodium;5-methyl-1H-pyridin-2-one CAS No. 13472-73-6

sodium;5-methyl-1H-pyridin-2-one

Cat. No.: B227833
CAS No.: 13472-73-6
M. Wt: 132.12 g/mol
InChI Key: JZQLXJPKMZPJPD-UHFFFAOYSA-N
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Description

Sodium;5-methyl-1H-pyridin-2-one is a chemical compound with the molecular formula C6H8NNaO. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-methyl-1H-pyridin-2-one typically involves the reaction of 5-methyl-1H-pyridin-2-one with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the pyridinone, forming the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium;5-methyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological activities .

Comparison with Similar Compounds

Sodium;5-methyl-1H-pyridin-2-one can be compared with other pyridine derivatives such as:

  • 2-Hydroxy-5-methylpyridine
  • 5-Methyl-2-pyridone
  • 5-Methyl-2-pyridinol

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its sodium salt form, which can influence its solubility and reactivity .

Properties

IUPAC Name

sodium;5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.Na/c1-5-2-3-6(8)7-4-5;/h2-4H,1H3,(H,7,8);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQLXJPKMZPJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNaO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-73-6
Record name NSC100149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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